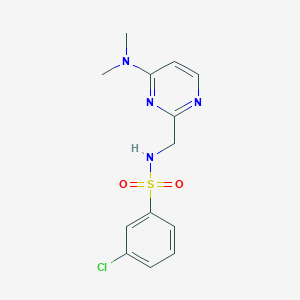

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide” is a chemical compound that belongs to the class of benzenesulfonamides . It’s a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide”, involves various chemical reactions . For instance, one method involves the reaction of sulfanilamide with 2-chloroacetyl chloride in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of “3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide” is complex, involving a benzenesulfonamide core with a pyrimidine ring attached . The structure can be viewed using specific software .Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide”, can undergo various chemical reactions . For example, they can react with other compounds to form new derivatives with potential biological activities .Scientific Research Applications

- Notably, some derivatives (e.g., 4b–c, 4e, 4g–h) showed significant inhibitory effects against cancer cell lines, with high selectivity for breast cancer cells. Additionally, three sulfonamide derivatives (4e, 4g, and 4h) exhibited excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .

- Although specific studies on this compound are limited, benzenesulfonamides have been investigated for their anti-angiogenic effects. Anti-angiogenesis aims to inhibit the formation of new blood vessels, which is crucial in cancer therapy .

- While not directly related to this compound, benzenesulfonamides have been explored for their interactions with DNA. Understanding DNA cleavage mechanisms can inform drug design and therapeutic strategies .

- Apart from CA IX, this compound may inhibit other carbonic anhydrases (CAs). Investigating its selectivity profile against different CA isoforms could reveal broader applications .

- Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels. Apoptosis induction is a critical mechanism for cancer treatment .

Anticancer Activity via Carbonic Anhydrase IX Inhibition

Anti-Angiogenic Properties

DNA Cleavage Studies

Enzyme Inhibition Beyond CA IX

Apoptosis Induction

properties

IUPAC Name |

3-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S/c1-18(2)13-6-7-15-12(17-13)9-16-21(19,20)11-5-3-4-10(14)8-11/h3-8,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEQNGLILAVJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)

![Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate](/img/structure/B2651350.png)

![5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2651353.png)